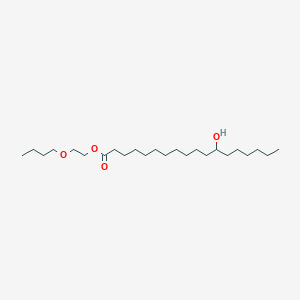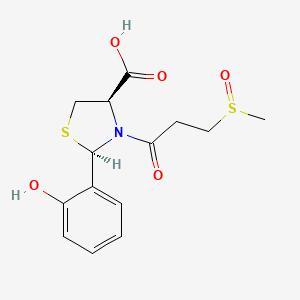
3-Oxopentan-2-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxopentan-2-yl methanesulfonate: is an organic compound with the molecular formula C6H10O4S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopentan-2-yl methanesulfonate typically involves the reaction of 3-oxopentan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The general reaction scheme is as follows:
3-Oxopentan-2-ol+Methanesulfonyl chloride→3-Oxopentan-2-yl methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxopentan-2-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or amines.
Reduction: 3-Hydroxypentan-2-yl methanesulfonate.
Oxidation: 3-Oxopentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Oxopentan-2-yl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through sulfonation reactions. It can also serve as a probe to study enzyme-catalyzed reactions involving sulfonate esters.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-Oxopentan-2-yl methanesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the sulfonate group is replaced by other functional groups.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze sulfonation or desulfonation reactions. It can also act as a substrate for enzymes involved in the metabolism of sulfonate esters.
Vergleich Mit ähnlichen Verbindungen
Methyl methanesulfonate: Another sulfonate ester with similar reactivity but different applications.
Ethyl methanesulfonate: Used as a mutagen in genetic research.
Isopropyl methanesulfonate: Similar reactivity but different physical properties.
Uniqueness: 3-Oxopentan-2-yl methanesulfonate is unique due to the presence of both a carbonyl group and a sulfonate ester in its structure. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
111772-76-0 |
|---|---|
Molekularformel |
C6H12O4S |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
3-oxopentan-2-yl methanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-4-6(7)5(2)10-11(3,8)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
OYMGTSCBLQZGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


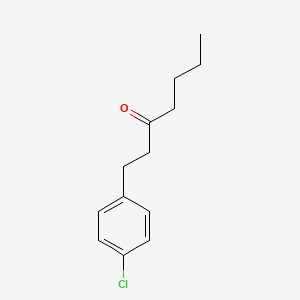
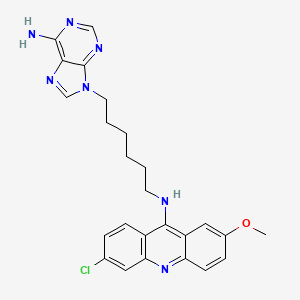
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
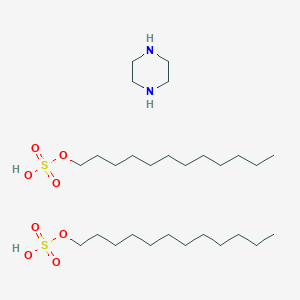

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
